![molecular formula C17H18N2O6 B12058222 [13C8]-Nifedipine CAS No. 1173023-46-5](/img/structure/B12058222.png)
[13C8]-Nifedipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[13C8]-Nifedipine is an isotopically labeled compound of nifedipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The isotopic labeling with carbon-13 atoms allows for more precise tracking and analysis in various scientific studies, particularly in pharmacokinetics and metabolic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [13C8]-Nifedipine involves the incorporation of carbon-13 labeled precursors into the nifedipine molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of carbon-13 labeled dihydropyridine derivatives.
Cyclization: These derivatives undergo cyclization reactions to form the core dihydropyridine structure.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Final Assembly: The final steps involve the coupling of the labeled dihydropyridine with appropriate aromatic rings to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of carbon-13 labeled precursors.
Automated Processes: Use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反応の分析
Types of Reactions
[13C8]-Nifedipine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Various substitution reactions can modify the aromatic rings or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenation agents like chlorine or bromine, and nucleophiles for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated nifedipine derivatives.
科学的研究の応用
Chemistry
Isotope Tracing: Used in studies involving isotope tracing to understand reaction mechanisms and pathways.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis.
Biology
Metabolic Studies: Helps in studying the metabolic pathways of nifedipine in biological systems.
Enzyme Interaction: Used to investigate interactions with various enzymes involved in drug metabolism.
Medicine
Pharmacokinetics: Essential in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nifedipine.
Drug Development: Aids in the development of new calcium channel blockers with improved efficacy and safety profiles.
Industry
Quality Control: Used in the pharmaceutical industry for quality control and validation of nifedipine formulations.
Regulatory Compliance: Helps in meeting regulatory requirements for isotopic labeling in drug development.
作用機序
[13C8]-Nifedipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the cardiovascular system. This inhibition leads to:
Vasodilation: Relaxation of vascular smooth muscles, resulting in decreased blood pressure.
Reduced Cardiac Workload: Lowering the oxygen demand of the heart by reducing afterload.
Molecular Targets and Pathways
L-type Calcium Channels: Primary target for nifedipine action.
Signal Transduction Pathways: Involvement in pathways regulating vascular tone and cardiac contractility.
類似化合物との比較
Similar Compounds
Amlodipine: Another calcium channel blocker with a longer half-life.
Felodipine: Similar mechanism but different pharmacokinetic profile.
Nimodipine: Used primarily for cerebral vasodilation.
Uniqueness
Isotopic Labeling: The carbon-13 labeling of [13C8]-Nifedipine makes it unique for research applications, allowing for precise tracking and analysis.
Pharmacokinetics: Offers distinct advantages in pharmacokinetic studies due to its labeled nature.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage this compound for advanced scientific investigations and drug development.
特性
CAS番号 |
1173023-46-5 |
|---|---|
分子式 |
C17H18N2O6 |
分子量 |
354.28 g/mol |
IUPAC名 |
dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1 |
InChIキー |
HYIMSNHJOBLJNT-UERCFELYSA-N |
異性体SMILES |
CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3] |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


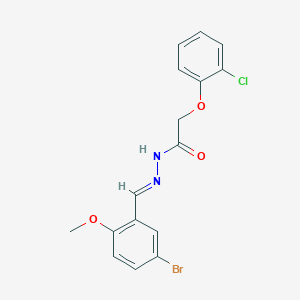
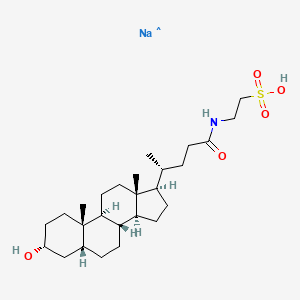
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)

![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
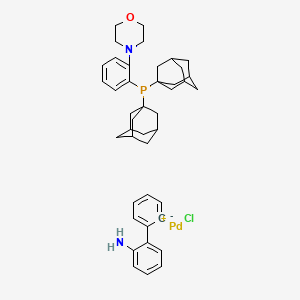
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)

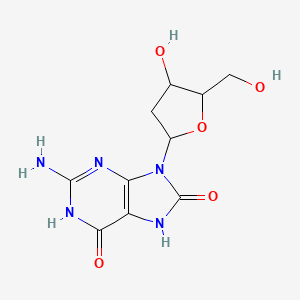
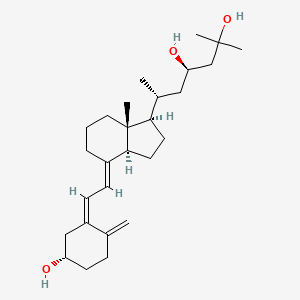



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
